6-Heptenenitrile

説明

Foundational Significance within Organic Synthesis

The unique bifunctional nature of 6-heptenenitrile underpins its significance as a foundational building block in organic synthesis, enabling the construction of complex molecular architectures. Researchers have utilized this compound as a key starting material in sophisticated synthetic sequences.

A notable application is in the synthesis of fused tricyclic amines through a tandem one-pot cascade reaction. xmu.edu.cn In this process, this compound is first converted into a more complex aldehyde. This aldehyde then undergoes a cascade reaction involving condensation with a primary amine, cyclization via N-alkylation, and an azomethine ylide dipolar cycloaddition. xmu.edu.cn This efficient method provides rapid access to structurally and stereochemically intricate molecules from a relatively simple precursor. xmu.edu.cn

Furthermore, this synthetic strategy has been extended to the formal synthesis of important natural products. For instance, a derivative of this compound is used to create an amino alcohol which is a direct precursor to the natural product myrioxazine A and completes a formal synthesis of the antimalarial alkaloids myrionidine and schoberine. xmu.edu.cn

This compound also participates in multicomponent reactions, which are highly valued for their efficiency in building molecular complexity. It has been successfully employed as a substrate in a four-component radical cascade reaction, reacting with a xanthogenate, carbon monoxide, and a sulfonyl oxime ether to yield α-keto oximes. beilstein-journals.org This demonstrates its utility in advanced radical chemistry for the vicinal difunctionalization of alkenes. beilstein-journals.org

Interdisciplinary Contexts in Chemical Science

The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary areas of chemical science, largely due to its identity as an aliphatic nitrile.

This compound is categorized as an aliphatic nitrile, a class of compounds recognized for their versatility as chemical intermediates. sigmaaldrich.comchemicalbook.com The nitrile group is a valuable functional handle that can be transformed into a variety of other functional groups. google.com For example, it can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. google.com This chemical reactivity allows for its use in the synthesis of a wide range of downstream products.

The presence of both a nitrile and an alkene in one molecule makes this compound an orthogonally bifunctional building block. molbase.com This means the two functional groups can often be reacted selectively, allowing for stepwise and controlled molecular construction. Aliphatic amines, derived from the hydrogenation of aliphatic nitriles, are important intermediates for products such as surfactants, detergents, and antistatic agents. google.com

The compound's relevance is also highlighted in biocatalysis. Research on plant nitrilase enzymes, which are of biotechnological interest for converting nitriles into valuable organic acids and amides, has shown that certain nitrilases exhibit a distinct preference for specific substrates. nih.gov For example, the nitrilase CrNIT1 from Capsella rubella shows peak activity with this compound, underscoring its relevance in enzymatic studies and potential biotechnological applications. nih.gov This interaction between the chemical compound and a biological enzyme system illustrates its role in the interdisciplinary field of biochemistry.

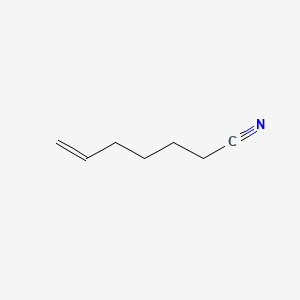

Structure

2D Structure

3D Structure

特性

IUPAC Name |

hept-6-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWQKLRMIQIHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399821 | |

| Record name | 6-Heptenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-25-9 | |

| Record name | 6-Heptenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparations of 6 Heptenenitrile

Conventional and Optimized Synthetic Routes

Conventional approaches to 6-heptenenitrile primarily rely on the transformation of readily available starting materials. These methods often involve nucleophilic substitution or functional group interconversion as the key steps.

Transformations from Precursor Molecules

A common and straightforward method for the preparation of this compound involves the nucleophilic substitution of a haloalkene with a cyanide salt. 6-Bromo-1-hexene (B1265582) serves as a key precursor in this synthesis. The reaction is typically carried out in a polar aprotic solvent to facilitate the displacement of the bromide ion by the cyanide nucleophile.

One documented synthesis of 6-bromo-1-hexene starts from 1,6-dibromohexane (B150918). chemicalbook.com By treating 1,6-dibromohexane with a controlled amount of a strong base, such as potassium tert-butoxide, a dehydrobromination reaction occurs to selectively form the terminal alkene, yielding 6-bromo-1-hexene. chemicalbook.com This intermediate can then be converted to this compound.

Another potential precursor for this compound is 6-heptenoic acid. sigmaaldrich.com The conversion of a carboxylic acid to a nitrile typically involves a multi-step process, such as conversion to the primary amide followed by dehydration.

A key reference for the synthesis of this compound is found in Tetrahedron Letters, volume 24, page 4021, published in 1983. chemicalbook.comguidechem.comchemdad.com

Table 1: Synthesis of 6-Bromo-1-hexene from 1,6-Dibromohexane chemicalbook.com

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |

| 1,6-Dibromohexane | Potassium tert-butoxide | Tetrahydrofuran | 16 h | Reflux | 79% |

Solvent-Free Synthesis Approaches

While specific solvent-free methods for this compound are not extensively documented in readily available literature, general methodologies for the solvent-free synthesis of nitriles offer a promising and environmentally benign alternative. These reactions often lead to higher reaction rates and easier purification of the final product. beilstein-journals.org

One such approach involves the direct conversion of aldehydes to nitriles. researchgate.net Heating an aldehyde with hydroxylamine (B1172632) hydrochloride under solvent-free conditions can produce the corresponding nitrile in a one-pot process. researchgate.net This method could theoretically be applied to the synthesis of this compound starting from 6-heptenal.

Another green chemistry approach utilizes deep eutectic solvents (DES) as both the catalyst and reaction medium for the synthesis of nitriles from aldehydes. organic-chemistry.org These systems are advantageous due to their low cost, biodegradability, and thermal stability. organic-chemistry.org Microwave irradiation has been shown to improve the efficiency of these reactions. organic-chemistry.org

Furthermore, the quantitative solvent-free dihydroboration of aliphatic nitriles has been demonstrated using a sodium triethylborohydride catalyst, highlighting the potential for solventless modifications of the nitrile group in molecules like this compound. researchgate.net Chemoenzymatic cascades have also been developed for the synthesis of aliphatic nitriles from alcohols, using the product nitrile itself as the solvent in a "formal" solvent-free process. acs.orgrsc.org

Advanced Synthetic Strategies Utilizing this compound

The presence of both a terminal double bond and a nitrile function makes this compound a versatile building block in more complex synthetic strategies, including metathesis, multicomponent, and cascade reactions.

Cross-Metathesis Reactions

Cross-metathesis is a powerful olefin metathesis reaction that allows for the exchange of alkylidene groups between two different alkenes. organic-chemistry.orgwikipedia.org This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalyst, can be used to introduce new functional groups at the terminus of the alkene in this compound. organic-chemistry.org For instance, cross-metathesis of this compound with a vinyl-substituted compound could lead to the elongation of the carbon chain and the introduction of a new functional handle.

The cross-metathesis of acrylonitrile (B1666552) with various alkenes has been reviewed, showcasing the utility of this reaction in forming α,ω-bifunctional compounds from renewable resources. rsc.org While the reactivity of different unsaturated nitriles can vary, these studies provide a framework for the potential applications of this compound in similar transformations. The efficiency of such reactions can be influenced by the choice of catalyst and the steric and electronic properties of the reacting partners. mdpi.com

Multicomponent and Cascade Reaction Sequences for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to molecular complexity. beilstein-journals.org Cascade reactions, in turn, involve a sequence of intramolecular reactions initiated by a single event. researchgate.net

A notable example of this compound's participation in such a reaction is a four-component radical cascade. beilstein-journals.org In this reaction, a xanthogenate, this compound (as the alkene component), carbon monoxide, and a sulfonyl oxime ether are combined to generate a complex α-keto oxime product. beilstein-journals.org This transformation highlights the ability of the terminal alkene in this compound to participate in radical addition cascades, leading to the formation of multiple new bonds in a single pot.

While specific examples of other multicomponent reactions directly employing this compound are scarce in the literature, the dual functionality of the molecule makes it a prime candidate for such transformations. For example, electrochemical multicomponent reactions have been developed for the C-H tetrazolation of alkyl arenes and the vicinal azidotetrazolation of alkenes, involving nitriles as one of the components. rsc.org

Table 2: Four-Component Radical Cascade Reaction Involving this compound beilstein-journals.org

| Xanthogenate | Alkene | CO Pressure | Reagents | Solvent | Yield |

| Ethyl 2-((ethoxycarbonothioyl)thio)acetate | This compound | 130 atm | Sulfonyl oxime ether, (Bu3Sn)2, DTBHN | 1,2-Dichloroethane | 34% |

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the modern synthesis of nitriles, offering milder reaction conditions and improved selectivity. rsc.orgrsc.orggoogle.com While the direct catalytic synthesis of this compound from simple precursors is not widely reported, general catalytic methods for unsaturated nitriles are well-established.

For example, the copper-catalyzed cross-dehydrogenative coupling of unactivated olefins with alkyl nitriles provides a route to γ,δ-unsaturated nitriles. nih.gov This type of transformation, which proceeds via radical intermediates, demonstrates the potential for forming carbon-carbon bonds adjacent to the nitrile group under catalytic conditions. nih.gov

Furthermore, iron-catalyzed one-pot oxidation/Knoevenagel tandem reactions have been developed for the synthesis of α,β-unsaturated nitriles from secondary alcohols and malononitrile. researchgate.net Although this specific reaction leads to a different class of unsaturated nitriles, it exemplifies the use of earth-abundant metal catalysts in cascade reactions to build nitrile-containing molecules.

Palladium-catalyzed cascade reactions initiated by C(sp3)–H functionalization have also been shown to tolerate nitrile functionalities on the alkene substrate, leading to the formation of complex heterocyclic structures. mdpi.com This indicates that the nitrile group in this compound is compatible with certain transition metal-catalyzed processes, allowing for its elaboration into more complex products.

Mechanistic Studies of 6 Heptenenitrile Reactivity and Transformations

Investigations into Olefinic Reactivity

The olefinic C=C double bond in 6-heptenenitrile is a key site for a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures, including cyclic and polycyclic systems. Mechanistic studies have explored how this functional group participates in reactions such as radical additions, cascade sequences, and cycloadditions.

Radical Addition and Cascade Reactions

Free-radical additions represent a significant class of reactions involving the olefinic bond of this compound. wikipedia.org These reactions proceed via a radical chain mechanism, which typically involves initiation, propagation, and termination steps. wikipedia.orgdalalinstitute.com Initiation often involves the homolytic cleavage of a weak bond in a radical initiator, such as a peroxide, by heat or light. libretexts.orglibretexts.org The resulting radical then adds to the alkene at the less substituted carbon, generating a more stable radical intermediate on the more substituted carbon. libretexts.org This regioselectivity is a common feature of radical additions to alkenes. libretexts.org

A notable example of this compound's participation in complex radical processes is the four-component radical cascade reaction. In one study, this compound was reacted with a xanthogenate, carbon monoxide (CO), and a sulfonyl oxime ether. This reaction resulted in the vicinal difunctionalization of the alkene, yielding a complex α-keto oxime product. beilstein-journals.org The proposed mechanism for such cascade reactions begins with the generation of an α-carbonyl radical, which then selectively adds to the electron-rich olefin of this compound. This forms a new carbon-centered radical that can undergo further transformations in the cascade sequence. beilstein-journals.org

Cascade reactions, also known as tandem or domino reactions, are highly efficient for building molecular complexity as they involve multiple bond-forming events in a single operation. nih.gov Derivatives of this compound can serve as precursors in these sequences to form intricate structures like tricyclic amines or decahydroquinoline (B1201275) cores. Such processes highlight the utility of the olefinic bond as a starting point for generating radical intermediates that drive subsequent intramolecular cyclizations and bond formations. rsc.org

| Reaction Type | Reactants | Key Features | Product Class |

| Four-Component Radical Cascade beilstein-journals.org | This compound, Xanthogenate, CO, Sulfonyl oxime ether | Vicinal difunctionalization of the alkene; Formation of multiple C-C and C-N bonds. | α-Keto oximes |

| Radical-Initiated Polymerization libretexts.orglibretexts.org | This compound, Radical Initiator | Chain reaction involving repeated addition of monomer units. | Poly(heptenenitrile) |

Cycloaddition Pathways

Cycloaddition reactions are powerful tools for forming cyclic structures. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org The olefinic bond of this compound can act as a 2π-electron component (a dienophile or dipolarophile) in these transformations.

While specific examples focusing solely on this compound are specialized, its structural motif is relevant to well-established cycloaddition pathways. For instance, in Diels-Alder [4+2] cycloadditions, an alkene (the dienophile) reacts with a conjugated diene to form a six-membered ring. libretexts.org The reactivity in these reactions can be promoted by heat or by Lewis acids, which bind to the dienophile and make it more reactive. libretexts.org

Derivatives of this compound have been utilized in intramolecular cycloadditions. For example, a derivative was used in a tandem sequence that included an intramolecular nitrone [3+2] cycloaddition to construct a complex decahydroquinoline core. In this type of reaction, the olefin acts as a dipolarophile, reacting with a nitrone (a 1,3-dipole) to form a five-membered heterocyclic ring. libretexts.org

Higher-order cycloadditions, such as the [6+4] cycloaddition, lead to the formation of larger ten-membered rings. wikipedia.org These reactions often require specific substrates like tropones or fulvenes as the 6π component and can be promoted by transition metals to improve selectivity. wikipedia.orgorganicreactions.org The participation of a simple alkene like this compound in such reactions would depend on the specific reaction conditions and the nature of the 6π reaction partner. wikipedia.org

Nitrile Group Transformations and Derivatizations

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids and amines. researchgate.net These transformations significantly broaden the synthetic utility of this compound.

Hydrolytic Conversions

The hydrolysis of the nitrile group provides a direct route to carboxylic acids. This transformation can be achieved under either acidic or alkaline conditions. libretexts.orgchemistrysteps.com

In acid-catalyzed hydrolysis, this compound is heated under reflux with an aqueous acid, such as dilute hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate (6-heptenamide), which is subsequently hydrolyzed further to produce 6-heptenoic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The nitrogen atom of the nitrile is protonated, increasing the electrophilicity of the nitrile carbon. libretexts.orgyoutube.com

Nucleophilic Attack: A water molecule attacks the electrophilic carbon. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The resulting species tautomerizes to form the more stable amide intermediate. chemistrysteps.com

Further Hydrolysis: The amide is then hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion. libretexts.org

Under alkaline conditions, the nitrile is heated with a base like sodium hydroxide (B78521) solution. chemguide.co.uk The reaction yields the salt of the carboxylic acid (e.g., sodium 6-heptenoate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified with a strong acid. libretexts.org

| Hydrolysis Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic libretexts.orgchemguide.co.uk | Dilute HCl or H₂SO₄, Heat | 6-Heptenamide | 6-Heptenoic Acid |

| Alkaline libretexts.orgchemguide.co.uk | NaOH solution, Heat | 6-Heptenamide | 6-Heptenoic Acid |

Reductive Pathways

The reduction of the nitrile group is a primary method for synthesizing primary amines. libretexts.org This transformation involves the addition of hydrogen across the carbon-nitrogen triple bond, converting this compound into 7-hepten-1-amine.

A common and powerful reagent for this reduction is lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting intermediate and liberate the amine. libretexts.org The mechanism involves the nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the electrophilic nitrile carbon. youtube.comlibretexts.org Two successive hydride additions occur, first forming an imine anion intermediate, which is then further reduced to a dianion. libretexts.org The subsequent addition of water provides the protons to form the primary amine. libretexts.org

Other reducing agents and methods can also be employed. These include catalytic hydrogenation (using H₂ gas with a metal catalyst like platinum or nickel) and other hydride reagents. libretexts.org For instance, diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a variety of aliphatic nitriles to primary amines in excellent yields. nih.gov This method is notable for its ability to reduce nitriles in the presence of other functional groups like unconjugated alkenes and alkynes. nih.gov

Catalysis in this compound Transformations

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of reactions involving this compound. Both the olefin and nitrile functionalities can be targeted by various catalytic systems.

In the realm of olefin reactivity, radical additions are often initiated by a catalytic amount of a radical initiator, such as a peroxide. libretexts.org Transition metals are also employed to control reactivity. For example, metal-promoted [6+4] cycloadditions can proceed under photochemical activation with chromium(0) or molybdenum(0) catalysts, which can improve the yield and selectivity of the reaction compared to purely thermal methods. organicreactions.org

For transformations of the nitrile group, catalysis is central to many reductive pathways. The reduction of nitriles to primary amines can be achieved through transfer hydrogenation using a ruthenium catalyst with isopropanol (B130326) serving as both the solvent and hydrogen source. organic-chemistry.org Other transition metal catalysts based on cobalt and silver have also been developed for the hydroboration or silylative reduction of nitriles. organic-chemistry.org In some cases, enzymatic catalysis offers a green alternative for nitrile transformations. For example, nitrilase enzymes can hydrolyze nitriles to carboxylic acids under mild, aqueous conditions. researchgate.net These biocatalytic methods can exhibit high selectivity, although the selectivity can be highly dependent on the specific substrate structure. researchgate.net

Iron-Catalyzed Cross-Coupling Processes and Side Product Formation

Iron-catalyzed cross-coupling reactions represent a cost-effective and environmentally benign alternative to methods employing precious metals. mdpi.com Mechanistic investigations into these reactions, particularly those involving unsaturated nitriles like this compound, reveal complex pathways often involving radical intermediates. nih.govmorressier.com The general proposed mechanism for iron-catalyzed alkene coupling reactions often involves a hydrogen atom transfer (HAT) from a metal-hydride species to the alkene. This generates a free radical which then participates in the bond-forming step. nih.gov

In the context of this compound, an iron catalyst would facilitate its coupling with another organic molecule. The reaction is believed to proceed through radical intermediates, and the specific nature of the products and side products is highly dependent on the reaction conditions and the coupling partner. princeton.edu While the precise mechanism can be controversial and may involve various iron oxidation states, electron-transfer processes are also considered to play a role. organicreactions.org

A significant challenge in these reactions is controlling selectivity and minimizing the formation of undesired side products. For instance, in iron-catalyzed α-alkylation of nitriles with alcohols, potential side products include amides or secondary amines. These can arise from the reaction of the aldehyde (formed from the alcohol) and the primary amine (formed via transfer hydrogenation of the cyano group). researchgate.net Furthermore, in cross-coupling reactions involving alkyl halides, side products such as alkanes and alkenes can form, the suppression of which may require additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA).

Computational and experimental studies on related iron-catalyzed reductive alkene cross-couplings have identified that the rate-limiting step is often the formation of the reactive Fe-H intermediate. nih.gov The organic radical intermediates can also reversibly form organometallic species, which helps to protect them from engaging in side reactions. nih.gov The final product is formed through processes that can involve either a stepwise electron transfer/proton transfer or a concerted proton-coupled electron transfer (PCET). nih.gov

Table 1: Key Intermediates and Side Products in Iron-Catalyzed Reactions Involving Nitriles and Alkenes

| Intermediate/Side Product | Formation Pathway | Reference |

| Alkyl Radical | Hydrogen Atom Transfer (HAT) from an iron-hydride to the alkene. | nih.gov |

| Organometallic Species | Reversible reaction of the organic radical intermediate with the iron center. | nih.gov |

| Amides/Secondary Amines | Reaction between aldehyde (from alcohol dehydrogenation) and primary amine (from nitrile hydrogenation). | researchgate.net |

| Alkanes/Alkenes | Side reactions in cross-coupling with alkyl halides. |

Role of Ligand Design in Catalytic Efficiency

The efficiency and selectivity of iron-catalyzed cross-coupling reactions are profoundly influenced by the design of the ligands coordinated to the iron center. nih.gov Ligands play a crucial role in stabilizing the active catalytic species, modulating its reactivity, and preventing catalyst deactivation. researchgate.net The absence of chelating supporting ligands can make the detection and characterization of intermediate metal complexes difficult. nih.gov

In the context of reactions involving nitriles, the nitrile group itself can act as a ligand, promoting the formation of and stabilizing the active catalytic species. researchgate.net However, the rational design of external ligands is a key strategy for optimizing catalytic performance. For instance, in the iron-catalyzed cycloaddition of alkynenitriles and alkynes, electron-donating and sterically hindered pyridyl bisimine ligands were found to be highly effective. nih.gov Increasing the steric bulk of these ligands, contrary to some trends, led to an increase in product yield. nih.gov

The electronic properties of the ligand are also critical. For example, in nickel-catalyzed cross-coupling, an electron-withdrawing benzonitrile-containing ligand was designed to promote reductive elimination over the competing β-hydride elimination pathway and to stabilize the low-valent metal center. chemrxiv.org While this is a nickel-based system, the principles of ligand electronic effects are transferable to iron catalysis. The use of bidentate ligands like TMEDA has been shown to suppress competing β-hydride elimination in iron-catalyzed couplings. princeton.edu

Furthermore, the choice of ligand can influence the reaction mechanism itself. In some systems, the use of specific ligands can favor certain oxidation states of iron, thereby directing the reaction towards the desired product and minimizing side reactions. nih.gov For example, well-defined iron(II)-ligand complexes have been used as precatalysts to investigate whether low-valent iron species are necessary for effective cross-coupling, with studies indicating that reactive iron(II) species are often key. nih.gov

Table 2: Influence of Ligand Properties on Catalytic Efficiency

| Ligand Feature | Effect on Reaction | Example | Reference |

| Steric Hindrance | Increased product yield in some cycloadditions. | Pyridyl bisimine ligands | nih.gov |

| Electron-Donating Groups | Enhanced product formation. | Pyridyl bisimine ligands with -OBn substituent | nih.gov |

| Chelating Properties | Stabilization of metal complexes; suppression of side reactions. | TMEDA | nih.govprinceton.edu |

| Nitrile Moiety (as part of substrate or additive) | Stabilization of the active catalyst. | General α-alkylation of nitriles | researchgate.net |

Enzymatic Biotransformations and Biotechnological Relevance of 6 Heptenenitrile

Nitrilase-Mediated Hydrolysis of 6-Heptenenitrile

Nitrilases (EC 3.5.5.1) are found in plants, fungi, and bacteria and are known for their wide range of substrate specificities, making them valuable biocatalysts. researchgate.netnih.gov The hydrolysis of this compound by these enzymes is influenced by the enzyme's origin, structure, and the specific amino acids within its active site.

The ability of different nitrilases to hydrolyze this compound varies significantly, highlighting the diverse substrate preferences among these enzymes.

Arabidopsis thaliana NIT1-Group: Members of the NIT1-subfamily (NIT1, NIT2, and NIT3) in Arabidopsis thaliana are capable of hydrolyzing aliphatic nitriles. semanticscholar.orgnih.gov Specifically, Capsella rubella NITRILASE 1 (CrNIT1), a member of the NIT1 group, demonstrates a preference for several aliphatic alkenenitriles, with its highest activity observed against this compound. nih.gov In contrast, the closely related CrNIT2 shows a higher specificity for the shorter-chain nitrile, 3-butenenitrile. nih.gov A triple mutant of Arabidopsis (ΔNIT2/1/3) showed no detectable nitrilase activity with this compound as a substrate, confirming the role of this subfamily in its metabolism. semanticscholar.org

NIT4 Homologs from Poaceae: In grasses (Poaceae), NIT4 activity depends on the formation of heterocomplexes. pnas.orgnih.gov The SbNIT4A/B2 heterocomplex from Sorghum bicolor can utilize this compound as a substrate, alongside other compounds like 2-phenylacetonitrile (B1602554) and indole-3-acetonitrile. pnas.orgnih.gov However, the SbNIT4A/B1 complex does not show this activity. pnas.orgnih.gov The standalone recombinant SbNIT4A enzyme also exhibits activity against this compound. researchgate.net

Arabidopsis thaliana NIT4: Typical plant NIT4 enzymes, such as the one from Arabidopsis thaliana, are highly specific for their natural substrate, β-cyanoalanine, which is part of the plant's cyanide detoxification pathway. nih.govnih.gov These enzymes generally have a narrow substrate specificity and are not primarily associated with the hydrolysis of long-chain aliphatic nitriles like this compound. nih.govnih.gov

Many nitrilases assemble into large, helical filaments, and the geometry of this assembly plays a crucial role in defining substrate preference. nih.govnih.gov The "helical twist" of the filament, which describes the angle of rotation between successive enzyme dimers, correlates with the size of the preferred substrate. nih.govnih.gov

NIT1 Group: These enzymes, which often prefer larger substrates like this compound, tend to form helices with a smaller twist (a more "open" or "loose" structure). nih.govnih.gov For example, CrNIT1, which favors this compound, has a helical twist (Δφ) of –68.5°. researchgate.net

NIT4 Group: In contrast, NIT4 enzymes, which prefer smaller substrates, typically have a larger helical twist (a more "compact" or "tight" structure). nih.govresearchgate.net

This correlation suggests that the quaternary structure directly impacts the accessibility and shape of the substrate-binding pocket, which is located at the interface between enzyme dimers. nih.govnih.govrub.de A tighter twist can compress the binding site, making it inaccessible to larger molecules like this compound. rub.de

While the active site pocket itself may be highly conserved between closely related nitrilases, single amino acid changes at the interface between dimers can dramatically alter substrate specificity. nih.govresearchgate.net

A key example is found in the nitrilases of Capsella rubella. CrNIT1 prefers the long-chain this compound, while CrNIT2 prefers the short-chain 3-butenenitrile, despite having 88% sequence identity and no amino acid differences within 1 nm of the active-site pocket. nih.govresearchgate.net Research has pinpointed a single amino acid at position 80 as the primary determinant of this difference:

CrNIT1 has a histidine at this position (H80).

CrNIT2 has a phenylalanine at this position (F80).

Swapping this single residue between the two enzymes leads to an almost complete switch in their substrate preference. nih.govresearchgate.netresearchgate.net The CrNIT1 H80F mutant gains a preference for the shorter substrate, while the CrNIT2 F80H mutant gains a preference for the longer one. This residue is located at the "C-interface," which connects nitrilase dimers within the helix, and its identity directly influences the helical twist. nih.govresearchgate.net An enzyme with phenylalanine at position 80 (like wild-type CrNIT2) has a larger twist, favoring smaller substrates. Conversely, a histidine at this position (like wild-type CrNIT1) results in a smaller twist, accommodating larger substrates like this compound. nih.gov

Table 1: Impact of Residue at Position 80 on Substrate Specificity in Capsella rubella Nitrilases Interactive data table. Click on headers to sort.

| Enzyme | Residue at Position 80 | Preferred Substrate | Helical Twist (Δφ) | Specific Activity (nkat/mg protein) |

|---|---|---|---|---|

| CrNIT1 | Histidine (H) | This compound | -68.5° | Data not available |

| CrNIT2 | Phenylalanine (F) | 3-Butenenitrile | -69.7° | Data not available |

| CrNIT1 H80F Mutant | Phenylalanine (F) | 3-Butenenitrile | -69.0° | Data not available |

| CrNIT2 F80H Mutant | Histidine (H) | This compound | Data not available | Data not available |

Source: nih.govresearchgate.net

The kinetic parameters of nitrilase reactions provide insight into their efficiency and affinity for different substrates. For the heteromeric nitrilase complexes in Sorghum bicolor, kinetic data reveals the efficiency of this compound conversion.

The SbNIT4A/B2 complex from Sorghum bicolor was found to hydrolyze this compound. While specific Km and Vmax values for this compound were not detailed in the provided search results, the study did report these parameters for other substrates, demonstrating the enzyme's high activity with various arylacetonitriles, which was attributed to low Km and high Vmax values. pnas.orgnih.gov In contrast, the SbNIT4A/B1 complex showed nearly identical Km values for its primary substrate, β-cyanoalanine, but was not active towards this compound. nih.gov The standalone recombinant SbNIT4A enzyme showed a specific activity of 1.03 ± 0.06 nkat (mg protein)⁻¹ towards this compound. researchgate.net

Table 2: Substrate Specificity of Recombinant SbNIT4A Enzyme Interactive data table. Click on headers to sort.

| Substrate | Specific Activity (nkat (mg protein)⁻¹) |

|---|---|

| This compound | 1.03 ± 0.06 |

| 3-Phenylpropionitrile | 1.32 ± 0.36 |

| 5-Hexenenitrile | 0.70 ± 0.07 |

| 3-Butenenitrile | 0.76 ± 0.07 |

| Pentanenitrile | 0.32 ± 0.12 |

| Indole-3-acetonitrile | 0.55 ± 0.06 |

Source: researchgate.net

Structural Determinants of Nitrilase Selectivity with this compound

Modulation and Inhibition of this compound Bioconversion (e.g., by Heatin)

The activity of nitrilases can be modulated by small molecules. The chemical compound 'Heatin' has been identified as an inhibitor of the Arabidopsis NIT1-subfamily of nitrilases. nih.govwur.nl

In vitro enzymatic assays demonstrated that Heatin reduces the turnover of substrates by NIT1-subfamily enzymes. Specifically, the conversion of this compound by recombinant NIT2 was significantly reduced in the presence of Heatin. nih.govwur.nl This indicates that Heatin's inhibitory effect is not specific to a single substrate but affects the general activity of the NIT1-subfamily enzymes. nih.govwur.nl Heatin was also shown to inhibit the conversion of another substrate, 3-phenylpropionitrile, by NIT1, with an estimated half-maximal inhibitory concentration (IC₅₀) of 20.7 µM. nih.gov This modulation of nitrilase activity by an external chemical compound highlights a potential avenue for controlling metabolic pathways involving nitrile hydrolysis.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-Butenenitrile |

| 3-Phenylpropionitrile |

| 4-Hydroxyphenylacetonitrile |

| 5-Hexenenitrile |

| β-Cyano-L-alanine |

| Acrylamide |

| Ammonia (B1221849) |

| Asparagine |

| Aspartic acid |

| Benzonitrile |

| Butyramide |

| Cinnamonitrile |

| Dhurrin |

| Fumaronitrile |

| Heatin |

| Hydrogen cyanide |

| Indole-3-acetic acid (IAA) |

| Indole-3-acetonitrile (IAN) |

| N-carbamyl-D-methionine |

| Octanenitrile |

Advanced Analytical Techniques for the Characterization of 6 Heptenenitrile

Spectroscopic Methodologies

Spectroscopy is a cornerstone in the analysis of 6-heptenenitrile, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon framework of a molecule. For this compound, ¹³C NMR is particularly informative.

The ¹³C NMR spectrum of this compound displays distinct signals for each of the seven carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbon of the nitrile group (C≡N) typically appears in the downfield region of the spectrum, around 119-121 ppm, due to the deshielding effect of the triple bond. The sp² hybridized carbons of the terminal double bond (C=C) exhibit characteristic shifts in the olefinic region, generally between 114 ppm and 139 ppm. The remaining sp³ hybridized methylene (B1212753) (-CH₂-) carbons of the aliphatic chain appear in the upfield region of the spectrum.

Table 1: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C≡N) | ~119.5 |

| C2 | ~17.0 |

| C3 | ~24.5 |

| C4 | ~28.0 |

| C5 | ~33.0 |

| C6 (CH₂) | ~115.0 |

| C7 (CH) | ~138.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) (e.g., GC-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying individual components in a mixture. nist.govchemdict.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (109.17 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitriles involve the loss of small neutral molecules or radicals. For this compound, characteristic fragments may arise from the cleavage of the aliphatic chain. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with prominent peaks often observed at m/z values of 41 and 39. nih.gov

Table 2: Key Mass Spectrometry Data for this compound from GC-MS Analysis

| Feature | Observation | Source |

| Molecular Ion Peak (m/z) | 109 | nih.gov |

| Top Peak (m/z) | 41 | nih.gov |

| Second Highest Peak (m/z) | 39 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. nist.gov

A sharp and intense absorption band in the region of 2260-2240 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretching vibration. spectroscopyonline.com The presence of the terminal vinyl group is confirmed by several bands: a C=C stretching vibration around 1640 cm⁻¹, and C-H stretching vibrations for the sp²-hybridized carbons typically appearing above 3000 cm⁻¹. The C-H stretching vibrations of the sp³-hybridized methylene groups in the aliphatic chain are observed in the 2850-2960 cm⁻¹ region. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound. nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C≡N | Stretch | 2247 |

| C=C | Stretch | ~1640 |

| =C-H | Stretch | ~3080 |

| -C-H (sp³) | Stretch | 2850-2960 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification and analysis of this compound, allowing for its separation from starting materials, byproducts, and other impurities.

Gas chromatography (GC) is a commonly employed method for the analysis of volatile compounds like this compound. chemdict.com In a typical GC analysis, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. Thermo Scientific Chemicals specifies a minimum assay of 96.0% by GC for their this compound product. thermofisher.com

For less volatile derivatives or in specific analytical contexts, High-Performance Liquid Chromatography (HPLC) could also be adapted for the separation and analysis of this compound. pan.olsztyn.pl

Computational Chemistry and Molecular Modeling of 6 Heptenenitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-heptenenitrile, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity. q-chem.com These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential, which are key determinants of how the molecule will interact with other chemical species.

DFT calculations, often using hybrid functionals like B3LYP, can determine the optimized geometry of this compound, minimizing its potential energy. mdpi.com From this optimized structure, a wealth of electronic data can be extracted. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can map the electrostatic potential (ESP) onto the molecule's electron density surface. This reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrile group (C≡N) is expected to have a significant negative electrostatic potential due to the electronegativity of the nitrogen atom, making it a likely site for electrophilic attack or coordination to metal centers. Conversely, the C=C double bond represents a region of high electron density, making it susceptible to electrophilic addition.

Dispersion-corrected DFT calculations have been utilized to probe the electronic structure in systems involving this compound, highlighting the importance of accurately modeling non-covalent interactions. researchgate.net The data derived from these quantum chemical methods are not only descriptive but also predictive, offering a rational basis for designing new reactions and understanding reaction mechanisms at a molecular level.

Table 1: Computed Electronic Properties of this compound This table presents a set of theoretical values for electronic and molecular properties of this compound, typically derived from quantum chemical calculations. Such data is foundational for predicting the molecule's reactivity and interactions.

| Property | Predicted Value | Significance |

| Molecular Formula | C₇H₁₁N | Defines the atomic composition. nih.gov |

| Molecular Weight ( g/mol ) | 109.17 | Mass of one mole of the substance. nih.gov |

| XLogP3-AA | 1.9 | A measure of lipophilicity, important for solvent properties. nih.gov |

| Topological Polar Surface Area (Ų) | 23.8 | Relates to hydrogen bonding potential and transport properties. guidechem.com |

| Rotatable Bond Count | 4 | Indicates molecular flexibility. guidechem.com |

| Monoisotopic Mass (Da) | 109.089149355 | Exact mass used in mass spectrometry. guidechem.com |

| Predicted Collision Cross Section (Ų) | [M+H]⁺: 124.3 | A shape-dependent physical property relevant to ion mobility spectrometry. uni.lu |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemistry provides a static picture of a molecule's minimum-energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. uzh.ch MD simulations model the movement of every atom in the system by solving Newton's equations of motion, providing a trajectory that reveals the molecule's conformational landscape and its interactions with its environment. nih.gov

For a flexible molecule like this compound, which has four rotatable single bonds, MD simulations are invaluable for exploring the accessible conformations and their relative populations. guidechem.commdpi.com By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent influences its conformational preferences. The simulations can track key dihedral angles along the carbon chain to identify the most stable conformers and the energy barriers between them.

MD simulations are also powerful tools for analyzing intermolecular interactions. A notable example involves the study of nitrilase enzymes, which can metabolize nitriles. Research has investigated the activity of plant nitrilases with this compound as a substrate. researchgate.net Although this specific study focused on protein engineering, MD simulations are a standard method to probe such systems. A simulation would place a this compound molecule in the active site of the nitrilase to study the specific interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic contacts—that govern substrate binding and recognition. This analysis can explain the enzyme's substrate specificity and guide the design of enzyme inhibitors or engineered catalysts with altered activities. researchgate.net

Table 2: Potential Dihedral Angles for Conformational Analysis of this compound This table outlines the key dihedral angles within the this compound backbone. Molecular dynamics simulations would track the time evolution of these angles to map the molecule's conformational energy landscape.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |

| τ₁ | C2 | C3 | C4 | C5 | Rotation around the C3-C4 bond |

| τ₂ | C3 | C4 | C5 | C6 | Rotation around the C4-C5 bond |

| τ₃ | C4 | C5 | C6 | C7 | Rotation around the C5-C6 bond |

| τ₄ | C5 | C6 | C7 | N | Rotation around the C6-C7 bond |

| Atom numbering starts from the vinyl group (C1=C2). |

Computer-Aided Molecular Design (CAMD) for Material Applications (e.g., as a Solvent Component)

Computer-aided molecular design (CAMD) is a sophisticated methodology that integrates molecular modeling with optimization algorithms to design molecules with desired properties. mit.edursc.org One of the practical applications of CAMD is the design of novel solvents for specific chemical processes. researchgate.net

In a notable study, this compound was identified as a component of a potential solvent blend designed to improve the properties of bio-oil. researchgate.net Bio-oil, a renewable fuel derived from biomass, often has undesirable properties like high viscosity, acidity, and water content. The CAMD framework was used to design a solvent that, when blended with bio-oil, would improve these critical properties. researchgate.net

The process involves:

Defining Objectives: The goal was to improve properties like heating value and viscosity.

Group Contribution Models: The properties of potential solvent molecules were estimated using group contribution methods, where the molecule is broken down into its constituent functional groups.

Optimization: An optimization problem was formulated to find the ideal combination of functional groups that would result in a solvent molecule meeting the desired property targets.

Molecule Identification: The optimal functional group combinations were then used to identify real candidate molecules.

In this context, this compound (composed of CH2=CH, CH2, and C≡N groups) was evaluated. The study analyzed the Gibbs free energy of mixing between potential solvents and a surrogate bio-oil mixture to ensure miscibility. researchgate.net The results indicated that a blend containing 47.5 wt% of this compound with the bio-oil surrogate was a consideration in the design framework. researchgate.net This demonstrates the power of CAMD to systematically screen vast chemical spaces and identify non-obvious candidates like this compound for specific material applications.

Predictive Modeling for Reaction Outcomes (e.g., Cross Metathesis)

Predictive modeling leverages computational chemistry and data-driven approaches to forecast the products and selectivity of chemical reactions. osti.gov For this compound, a key reaction is the ene-yne cross-metathesis, which involves the reaction of its terminal alkene (ene) with an alkyne (yne) in the presence of a catalyst, typically a ruthenium carbene complex, to form a conjugated 1,3-diene. beilstein-journals.org

Predicting the outcome of a cross-metathesis reaction can be complex due to the potential for multiple products, including self-metathesis of the alkene and the formation of regio- and stereoisomers. beilstein-journals.org Computational models can help predict the likely outcomes.

A simplified predictive approach, often taught using a Punnett square method, can be used to determine the possible products. youtube.com For the reaction of this compound with a generic terminal alkyne (R-C≡CH), the process is as follows:

Cleavage: The C=C double bond of this compound is conceptually cleaved into two fragments: [CH₂] and [CH(CH₂)₄CN]. The alkyne is cleaved into [R-CH] and [CH].

Recombination: The fragments are recombined in all possible ways. The desired cross-metathesis products are formed by combining one fragment from the alkene and one from the alkyne.

Table 3: Predictive Model for Cross-Metathesis of this compound This table illustrates the predicted products from the cross-metathesis reaction between this compound and a generic terminal alkyne (R-C≡CH), including the desired cross-products and potential side-products from self-metathesis.

| Reactant 1 Fragments | Reactant 2 Fragments | Predicted Product | Product Type |

| [CH(CH₂)₄CN] | [R-CH] | R-CH=CH(CH₂)₄CN | Cross-Metathesis Product |

| [CH₂] | [CH] | H₂C=CH₂ (Ethylene) | Cross-Metathesis Product |

| [CH(CH₂)₄CN] | [CH(CH₂)₄CN] | NC(CH₂)₄CH=CH(CH₂)₄CN | Self-Metathesis Product |

| [R-CH] | [R-CH] | R-CH=CH-R | Alkyne Homocoupling |

More sophisticated predictive models would use quantum chemical calculations to determine the energies of the reaction intermediates and transition states for the various competing pathways. This allows for a quantitative prediction of reaction rates and product ratios, guiding the experimental choice of catalyst and reaction conditions to favor the desired 1,3-diene product.

Environmental Fate and Transport Considerations for 6 Heptenenitrile

Environmental Degradation Pathways

Environmental degradation refers to the breakdown of a chemical into simpler products through biological, chemical, or physical processes. These pathways are critical in determining the persistence of 6-heptenenitrile in the environment.

Biodegradation The primary degradation pathway for this compound appears to be biodegradation. researchgate.netpnas.orgplos.org Research has shown that nitrilase enzymes, found widely in plants and microorganisms, can effectively hydrolyze this compound. researchgate.netpnas.orgplos.org Nitrilases catalyze the conversion of a nitrile group (-C≡N) into a carboxylic acid and ammonia (B1221849). researchgate.net

Specific studies have demonstrated this process:

The NIT1-subfamily of nitrilases in Arabidopsis thaliana is involved in the turnover of this compound. researchgate.netresearchgate.net

Nitrilase activity in crude protein extracts from Arabidopsis thaliana has been measured using this compound as a substrate. plos.org

A heteromeric nitrilase complex, SbNIT4A/B2, from sorghum (Sorghum bicolor) was found to use this compound as a substrate. pnas.org

The presence of this compound as a volatile hydrolysis product of glucosinolates in Brassicaceae species also points towards its integration into natural metabolic and degradation cycles. mdpi.com Furthermore, safety data sheets suggest that the compound is not expected to persist and is likely degradable in wastewater treatment plants, which typically rely on microbial degradation. thermofisher.com

Abiotic Degradation

Hydrolysis: While enzymatic hydrolysis is a key degradation route, data on abiotic chemical hydrolysis (reaction with water under neutral, acidic, or basic conditions) for this compound is not readily available in the scientific literature. For a related compound, 4-methoxy-6-heptenenitrile, hydrolysis is a potential reaction to form the corresponding carboxylic acid. vulcanchem.com

Photolysis: Direct degradation by sunlight (photolysis) is a potential removal mechanism for chemicals in the atmosphere and surface waters. mdpi.comcopernicus.org As this compound is described as a volatile organic compound (VOC) that is likely to disperse rapidly in the air, atmospheric photolysis could be a relevant degradation pathway. thermofisher.com However, specific experimental data on the photolysis rate or quantum yield for this compound were not found in the reviewed sources.

Table 1: Summary of Environmental Degradation Pathways for this compound

| Degradation Pathway | Evidence and Findings | Source Citation |

|---|---|---|

| Biodegradation | Primary pathway; demonstrated metabolism by nitrilase enzymes in various plants. | researchgate.netpnas.orgplos.orgresearchgate.net |

| Considered unlikely to be persistent and likely degradable in wastewater treatment. | thermofisher.com | |

| Abiotic Hydrolysis | No specific experimental data available. | |

| Atmospheric Photolysis | Potential pathway due to its volatility, but no specific data is available. | thermofisher.com |

Distribution and Partitioning in Environmental Compartments

The distribution of this compound in the environment is dictated by its partitioning behavior between soil/sediment, water, and air. This is estimated using parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), Henry's Law constant (H), and the bioconcentration factor (BCF).

While specific experimentally derived partitioning coefficients for this compound are not available in the reviewed literature, qualitative assessments provide insight into its likely behavior. thermofisher.comfishersci.comaksci.com

Mobility in Soil The mobility of an organic compound in soil is often predicted using the soil organic carbon-water partitioning coefficient, Koc. chemsafetypro.comecetoc.org A low Koc value indicates weak adsorption to soil particles and high mobility, suggesting a potential to leach into groundwater. Conversely, a high Koc signifies strong adsorption and low mobility. pnwhandbooks.org

For this compound, no empirical Koc value has been reported. However, a safety data sheet indicates that it will likely be mobile in the environment due to its volatility, suggesting that adsorption to soil and sediment particles is not a dominant process. thermofisher.com

Volatilization from Water and Soil The tendency of a chemical to partition from water to air is described by its Henry's Law constant. epa.govhenrys-law.org Chemicals with high volatility and low water solubility have higher Henry's Law constants and evaporate readily. thermofisher.com this compound is described as a volatile organic compound (VOC) that is immiscible with water and evaporates easily from surfaces. thermofisher.com This suggests it has a relatively high Henry's Law constant and will tend to partition from surface water and moist soil into the atmosphere, where it would disperse rapidly. thermofisher.com

Bioaccumulation Potential The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in living organisms to a concentration higher than that in the surrounding environment. cefic-lri.orgsfu.ca High BCF values suggest a risk of bioaccumulation. BCF is often correlated with the octanol-water partition coefficient (Kow), a measure of lipophilicity.

Specific experimental BCF or Kow values for this compound are not available. thermofisher.com However, assessments indicate that bioaccumulation is unlikely. thermofisher.com For a structurally similar compound, 4-methoxy-6-heptenenitrile, a low predicted bioconcentration factor (BCF < 3.2) was reported, also suggesting a low potential for bioaccumulation. vulcanchem.com

Table 2: Environmental Partitioning Profile of this compound

| Partitioning Parameter | Definition | Finding for this compound | Likely Implication | Source Citation |

|---|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | Measures tendency to adsorb to soil/sediment organic carbon. chemsafetypro.com | No experimental data available. | High mobility in soil. | thermofisher.com |

| Henry's Law Constant (H) | Indicates partitioning between air and water. epa.gov | No experimental data available; described as a volatile compound. | Likely to volatilize from water and moist soil to the atmosphere. | thermofisher.com |

| Bioconcentration Factor (BCF) | Measures potential to accumulate in aquatic organisms. cefic-lri.org | No experimental data available; bioaccumulation is considered unlikely. | Low potential to accumulate in the food chain. | thermofisher.com |

Current Challenges and Future Research Directions in 6 Heptenenitrile Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy

The synthesis of 6-heptenenitrile and its derivatives is a key area of research, as its utility is directly linked to its availability. Current synthetic strategies, such as the alkylation of nitriles, have been employed in multi-step total syntheses. For instance, the synthesis of (±)-myrioxazine A involved the alkylation of this compound with a specific bromide. nih.gov Another approach involves the potassium tert-butoxide catalyzed addition of carbonyl derivatives to styrenes, a method that has been explored for related structures. uni-muenchen.de

However, a significant challenge remains in developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, particularly regarding selectivity and atom economy. uni-muenchen.de Many existing procedures may lack the desired efficiency or generate significant waste. Future research should prioritize the development of novel catalytic systems that can construct the this compound framework with high precision. A hypothetical but promising route involves the transition metal-catalyzed hydrocyanation of suitable diene precursors, although this remains speculative without experimental validation. vulcanchem.com The pursuit of high atom economy, a concept central to green chemistry, necessitates designing reactions where the maximum number of reactant atoms are incorporated into the final product. chemrxiv.org Computational tools that can automatically calculate atom economy from reaction inputs could be instrumental in screening and optimizing new synthetic pathways for sustainability. chemrxiv.org

Elucidation of Undiscovered Reactivity Patterns and Mechanistic Pathways

Understanding the fundamental reactivity of this compound is crucial for unlocking its synthetic potential. The molecule possesses two key functional groups: a terminal double bond and a nitrile group. sigmaaldrich.com The nitrile group can serve as a precursor to amines, amides, and carboxylic acids through hydrolysis or reduction. vulcanchem.comscribd.com The terminal alkene is amenable to a wide array of addition and transformation reactions.

Despite this known reactivity, there are considerable gaps in our understanding of its more complex reaction pathways. For example, in certain iron-catalyzed cross-coupling reactions, this compound has been observed as a side product, indicating that the mechanistic pathways of its formation and potential subsequent reactions under these conditions are not fully understood. researchgate.net A primary challenge is the lack of comprehensive studies on its behavior in cycloaddition reactions, its potential for polymerization, and the interplay between its two functional groups under various catalytic conditions.

Future research should focus on detailed mechanistic investigations to map out these undiscovered reactivity patterns. This would involve a combination of experimental techniques, including kinetic analysis and the isolation and characterization of reaction intermediates, alongside modern spectroscopic methods. Computational modeling can further aid in elucidating transition states and reaction mechanisms, providing a deeper understanding that could lead to the development of entirely new transformations involving this compound.

Expansion of Enzymatic Applications and Directed Evolution for Specific Biotransformations

The use of enzymes in chemical synthesis offers a green alternative to traditional methods, providing high selectivity under mild conditions. researchgate.netvito.be this compound has been identified as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids or amides. researchgate.netnih.gov Specifically, nitrilases from various organisms, including Capsella rubella and Sorghum bicolor, have been shown to process this compound. nih.govpnas.org Research has demonstrated that the substrate specificity of these enzymes is linked to their quaternary structure, specifically the helical twist of the enzyme complex. nih.govresearchgate.net

The challenge lies in the fact that naturally occurring enzymes are often not optimized for industrial applications, potentially exhibiting low activity, limited stability, or a narrow substrate scope. nih.govsoton.ac.uk For example, while some nitrilases accept this compound, their efficiency may vary, and they might act on other nitriles as well. pnas.org

Future research directions point strongly towards the use of directed evolution to tailor nitrilases for specific biotransformations involving this compound. d-nb.infonih.govnobelprize.org This powerful technique mimics natural evolution in the laboratory, allowing scientists to generate enzyme variants with desired properties, such as enhanced activity toward a non-natural substrate or improved stability in industrial process conditions. nih.govnih.gov By creating and screening libraries of mutant enzymes, it is possible to develop highly specific biocatalysts for the efficient conversion of this compound into valuable chiral acids or other fine chemicals. researchgate.netnih.gov

Table 1: Substrate Specificity of Selected Nitrilases with this compound

| Enzyme/Complex | Source Organism | Preferred Substrate(s) | Activity on this compound | Reference |

| CrNIT1 | Capsella rubella | Aliphatic alkenenitriles, including this compound | Yes, peak activity | nih.gov |

| CrNIT2 | Capsella rubella | 3-Butenenitrile | Lower activity | nih.gov |

| SbNIT4A/B2 | Sorghum bicolor | 2-Phenylacetonitrile (B1602554), 4-Hydroxyphenylacetonitrile, Indole-3-acetonitrile | Yes, lower than arylacetonitriles | pnas.org |

Advanced Computational Methodologies for Predictive Modeling and Materials Design

Computational chemistry is an indispensable tool in modern chemical research. For this compound, computational methods are already used to encode its molecular structure for database identification and rudimentary modeling. vulcanchem.comnih.gov However, the full predictive power of advanced computational techniques has yet to be applied to this molecule. The primary challenge is the absence of dedicated, highly accurate predictive models for the specific physicochemical properties, spectral characteristics, and reactivity of bifunctional nitriles like this compound.

Potential in Advanced Materials and Specialty Chemical Production

This compound's bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules. It has already been used as a key intermediate in the synthesis of structurally intricate natural products, such as the Myrioneuron alkaloids, including myrioxazine A. nih.gov Its nitrile and alkene groups can be selectively transformed, making it a versatile building block for producing a range of specialty chemicals like amines and carboxylic acids, which in turn can be used in the production of pharmaceuticals or polymers. vulcanchem.com

A significant challenge is the exploration and realization of its full potential beyond a laboratory-scale intermediate. The scalability of synthetic routes and the investigation of its utility as a monomer in polymer chemistry are areas that remain largely unexplored. Future research should focus on leveraging this compound as a precursor for advanced materials. Its structure suggests it could be a valuable monomer for creating novel polymers, where the nitrile functionality could be retained for post-polymerization modification or to impart specific properties such as thermal stability or chemical resistance to the resulting material. Additionally, its role as a key intermediate in the synthesis of high-value fine chemicals and active pharmaceutical ingredients (APIs) warrants further investigation, potentially opening up new avenues for its application in industrial chemistry. vito.be

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Heptenenitrile while minimizing side products?

- Methodological Answer : Employ a Design of Experiments (DOE) approach to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress and identify byproducts. Control variables such as reaction time and stoichiometry, and validate reproducibility across three independent trials. Statistical tools (e.g., ANOVA) can isolate significant factors affecting yield .

- Key Considerations : Include inert atmosphere protocols to prevent nitrile hydrolysis and validate purity via nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Structural Analysis : Use NMR to confirm the nitrile group (δ ~115-125 ppm) and alkene geometry (via coupling constants in NMR).

- Functional Groups : Fourier-transform infrared spectroscopy (FTIR) for C≡N stretch (~2240 cm) and alkene C-H stretches (~3050 cm).

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 210 nm .

- Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory, DFT) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for all procedures to avoid inhalation of volatile nitriles.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with sodium hypochlorite (bleach) to hydrolyze nitriles into less toxic carbamates .

- Documentation : Maintain a hazard analysis log aligned with institutional safety guidelines .

Q. How can researchers assess the purity of this compound for use in downstream reactions?

- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic (NMR, FTIR) methods. Quantify impurities via integration of NMR peaks or HPLC area-under-curve (AUC) analysis. For trace moisture detection, Karl Fischer titration is recommended .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected alkene coupling constants)?

- Methodological Answer :

- Multi-Technique Validation : Confirm alkene geometry using NOESY (Nuclear Overhauser Effect Spectroscopy) or UV-Vis spectroscopy (cis/trans absorbance shifts).

- Computational Cross-Check : Compare experimental NMR coupling constants with DFT-predicted values.

- Error Analysis : Quantify instrument calibration errors and sample concentration effects .

Q. What mechanistic insights can computational methods provide for this compound’s reactivity in cycloaddition reactions?

- Methodological Answer :

- DFT Simulations : Map reaction pathways (e.g., Diels-Alder) to identify transition states and activation energies.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.

- Validation : Correlate computational findings with kinetic experiments (e.g., rate constants via UV-Vis monitoring) .

Q. How can researchers investigate the environmental degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Monitor nitrile-to-amide conversion under varying pH and temperature via LC-MS.

- Photodegradation : Expose samples to UV light and track intermediates using time-resolved FTIR.

- Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-lives and degradation mechanisms .

Q. What strategies are effective for studying this compound’s structure-activity relationships in catalytic applications?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) : Use molecular descriptors (e.g., Hammett constants, dipole moments) to correlate structure with catalytic performance.

- Experimental Validation : Test catalytic activity in model reactions (e.g., hydrogenation) and compare with analogs (e.g., 5-hexenenitrile) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。